molecular formula C12D26 B105161 N-Dodecane-D26 CAS No. 16416-30-1

N-Dodecane-D26

Cat. No. B105161
CAS RN: 16416-30-1
M. Wt: 196.49 g/mol
InChI Key: SNRUBQQJIBEYMU-DWXHPOBZSA-N
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Description

N-Dodecane-D26, also known as perdeuterated n-dodecane, is a deuterium-labeled version of n-dodecane, a straight-chain alkane with 12 carbon atoms. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, such as tracing chemical reactions and understanding reaction mechanisms.

Synthesis Analysis

The synthesis of deuterated compounds like N-Dodecane-D26 is not directly discussed in the provided papers. However, the presence of deuterated n-dodecane is mentioned in the context of an anaerobic biodegradation study, where D26-n-dodecane was used as a substrate . The synthesis of related deuterated compounds typically involves the exchange of hydrogen atoms for deuterium atoms in the presence of a deuterium oxide solvent or other deuterating agents.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of N-Dodecane-D26, they do provide insights into the structure of related molecules. For example, the structure of a B-DNA dodecamer is analyzed, revealing insights into the conformation and dynamics of DNA helices . These principles of molecular structure, while not directly applicable to N-Dodecane-D26, demonstrate the complexity and importance of understanding molecular geometry in different contexts.

Chemical Reactions Analysis

The anaerobic oxidation of n-dodecane, which would be similar for N-Dodecane-D26, involves an addition reaction with fumarate, leading to the formation of dodecylsuccinic acids . This reaction retains all deuterium atoms in the case of the perdeuterated substrate, indicating a specific reaction pathway that does not involve the removal of deuterium (hydrogen) atoms from the carbon chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Dodecane-D26 would be expected to be similar to those of n-dodecane, with some differences due to the presence of deuterium. A study on the unimolecular decomposition of n-dodecane provides insights into the pyrolysis products and reaction mechanisms at high temperatures, which would be relevant for understanding the thermal stability and decomposition pathways of N-Dodecane-D26 . Additionally, a molecular dynamics study of n-dodecane at the vapor/liquid interface provides information on the evaporation and condensation processes, which could be extrapolated to the behavior of N-Dodecane-D26 .

Relevant Case Studies

The papers provide case studies on the behavior of n-dodecane and related compounds in various contexts. For example, the anaerobic biodegradation of n-dodecane by sulfate-reducing bacteria offers a case study on the environmental fate and microbial metabolism of hydrocarbons . The molecular dynamics study of n-dodecane at the vapor/liquid interface provides insights into the physical processes at the phase boundary, which are relevant for applications in fuel technology and environmental science . The unimolecular decomposition study of n-dodecane as a surrogate for JP-8 jet fuel provides a case study on the thermal stability and decomposition pathways of jet fuels, which has implications for combustion processes and the development of alternative fuels .

Scientific Research Applications

  • Anaerobic Oxidation in Bacterial Cultures : N-Dodecane-D26 is involved in the anaerobic biodegradation process by sulfate-reducing bacteria. The metabolites produced, such as dodecylsuccinic acids, retain all deuterium atoms, indicating specific biological interactions (Kropp, Davidova, & Suflita, 2000).

  • Lubrication Film Analysis : In studies of lubrication films under dynamic conditions, N-Dodecane-D26, when combined with stearic acid, shows a well-defined interfacial structure and orients along the sliding direction at the friction interface (Watanabe, Nakano, Miyake, & Sasaki, 2016).

  • Combustion and Pyrolysis Research : The combustion and pyrolysis kinetics of N-Dodecane-D26 are extensively studied for understanding fuel oxidation, with research focusing on the temperature regimes and chemical reactions involved (Banerjee, Tangko, Sheen, Wang, & Bowman, 2016).

  • Molecular Dynamics in Fuel Analysis : Molecular dynamics simulations using N-Dodecane-D26 provide insights into the evaporation and condensation processes of fuels like diesel (Xie, Sazhin, & Cao, 2011).

  • Influence in Pharmaceutical Formulations : N-Dodecane-D26 is investigated for its role in the formation of certain pharmaceutical formulations, such as reversed hexagonal phases in lecithin-water systems (Sjölund, Lindblom, Rilfors, & Arvidson, 1987).

  • Applications in Chemical Engineering : Studies on N-Dodecane-D26 in chemical engineering contexts, such as its role in combustion models for spray combustion applications, are also notable (Luo, Som, Sarathy, Plomer, Pitz, Longman, & Lu, 2014).

Safety And Hazards

N-Dodecane-D26 is combustible and may be fatal if swallowed and enters airways . It is advised to avoid breathing its vapors, mist, or gas, and to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

N-Dodecane-D26 is primarily used for research and development purposes . Future research may focus on its use as a surrogate in combustion studies, given its structural similarity to Dodecane .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRUBQQJIBEYMU-DWXHPOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583947
Record name (~2~H_26_)Dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Dodecane-D26

CAS RN

16416-30-1
Record name Dodecane-d26
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16416-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_26_)Dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

When the dispersion of the solid polymer electrolyte was added to organic solvents having a dielectric constant of less than 3, such as n-hexane, benzene, toluene, p-xylene and dodecane having dielectric constants of 1.89, 2.28, 2.38, 2.27 and 2.02, respectively, the solid polymer electrolyte produced a white precipitate and the polarization characteristics of the cells could hardly be taken out.
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Synthesis routes and methods II

Procedure details

8-tertial-buthytoxycarboniltetracyclo[4.4.0.12,5.17,10 ]-3-dodecene of 10 grams was mixed with dry THF of 25 milli-litter in a 200 milli-litter four-port flask, and the resultant material was cooled to 0 degree in centigrade. The ambience was replaced with argon, and THF solution of 1M boran-THF complex was dropped into the flask by 20 milli-litter. The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour. The resultant material was cooled to 0 degree in centigrade, and water was dropped by 3 milli-litter. Moreover, 3M water solution of NaOH and 30% solution of H2O2 were dropped by 6.6 milli-litter and 4.3 milli-litter, respectively at 20 degrees or less. The solution was agitated at room temperature for 1.5 hours, and water was saturated with NaCl. The resultant material was diluted with ether of 100 milli-litter. The ether layer was washed in saturated water solution of salt and water, and the resultant material was dried with MgSO4. The ether was distillated, and we obtained hydroxy-8-t-buthytoxycarboniltetracyclo[4.4.0.12,5.117,10 ]dodecane of 10 grams. The yield was 94 percent.
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Dodecane-D26
Reactant of Route 2
N-Dodecane-D26
Reactant of Route 3
N-Dodecane-D26
Reactant of Route 4
N-Dodecane-D26
Reactant of Route 5
N-Dodecane-D26
Reactant of Route 6
N-Dodecane-D26

Citations

For This Compound
59
Citations
S Watanabe, M Nakano, K Miyake, S Sasaki - Langmuir, 2016 - ACS Publications
The molecular behavior of n-dodecane with added stearic acid at a friction interface was studied using sum frequency generation (SFG) spectroscopy and a tribometer. In the case of n-…
Number of citations: 23 pubs.acs.org
GN Smith - scholar.archive.org
… As for other long-alkyl methacrylates in n-dodecane-d26,7 the scattering from PLMA48 does not agree with a model assuming that it is a Gaussian chain. This likely arises from the …
Number of citations: 0 scholar.archive.org
V Mišík, P Riesz - Ultrasonics sonochemistry, 1996 - Elsevier
… The kinetic isotope effect, kH/k D, for the ultrasound-induced production of "CHRR' and "CDRR' radicals in mixtures of n-dodecane and n-dodecane-d26 was found to be 2.6. For the "…
Number of citations: 62 www.sciencedirect.com
JG Atkinson, MO Luke, RS Stuart - Canadian Journal of …, 1967 - cdnsciencepub.com
A novel system for the individual preparation of fully deuterated hydrocarbons with 10 to 36 carbon atoms is described. The system permits the use of unsaturated and saturated, cyclic …
Number of citations: 35 cdnsciencepub.com
M Sjölund, G Lindblom, L Rilfors, G Arvidson - Biophysical journal, 1987 - cell.com
… Location of n-Dodecane-d26 in DOPC-n-Dodecane-d26-H20 Mixtures 2H-NMR spectra were recorded at 350C from three samples with 2.5 mol dodecane-d26 per mol DOPC and with …
Number of citations: 109 www.cell.com
MO Luke, JG Atkinson - Tetrahedron Letters, 1971 - Elsevier
… The use of n-dodecane-d26(4) as a solvent and deuterium source for the metal catalyzed exchange of adamantane was mbderately successful but not as useful as the route finally …
Number of citations: 2 www.sciencedirect.com
JM Pope, DW Dubro - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1986 - Elsevier
… dodecane-d~ and DMPC/n H20/0.4 octanol-dl7 with n = 9 (O), n =16 (4) and n = 25 (n); (b) Influence of solute concentration for bilayers of composition DMPC/9 H20/X n-dodecane-d26 …
Number of citations: 68 www.sciencedirect.com
KV Lohithakshan, VK Aswal, SK Aggarwal - Pramana, 2008 - Springer
Small angle neutron scattering studies (SANS) were carried out to understand the formation of third phase in DHDECMP-dodecane-UO 2 (NO 3 ) 2 /HNO 3 system. It was observed that …
Number of citations: 1 link.springer.com
X Huang, P Terech, SR Raghavan, RG Weiss - Chem. Phys, 1940 - complexfluids.umd.edu
… The neutron scattering signal is inconsequential in the sol phase of CNC in n-dodecane-d26. As gelation proceeds, scattering intensity in specific Q-ranges increases due to increases …
Number of citations: 2 complexfluids.umd.edu
B Waters, K Hara, N Ikematsu… - Journal of Analytical …, 2017 - academic.oup.com
A headspace solid-phase microextraction (HS-SPME) technique was used to quantitate the concentration of volatile hydrocarbons from the blood of cadavers by cryogenic gas …
Number of citations: 10 academic.oup.com

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